2-(4-Ethylphenyl)ethene-1-sulfonyl chloride
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Overview
Description
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S and a molecular weight of 230.71 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to an ethene moiety, which is further substituted with a 4-ethylphenyl group. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
The synthesis of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-ethylphenyl ethene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{4-Ethylphenyl ethene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial production methods may involve the use of specialized equipment to handle the corrosive nature of chlorosulfonic acid and to ensure the purity of the final product .
Chemical Reactions Analysis
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to a sulfonic acid group.
Common reagents used in these reactions include amines for nucleophilic substitution, lithium aluminum hydride for reduction, and hydrogen peroxide for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)ethene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
2-(4-Ethylphenyl)ethene-1-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Benzene sulfonyl chloride: Similar in reactivity but lacks the ethene and ethylphenyl substituents.
Toluene sulfonyl chloride: Contains a methyl group instead of an ethyl group on the phenyl ring.
Methanesulfonyl chloride: A simpler structure with only a methyl group attached to the sulfonyl chloride.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
IUPAC Name |
(E)-2-(4-ethylphenyl)ethenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-2-9-3-5-10(6-4-9)7-8-14(11,12)13/h3-8H,2H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWIEDTQWDTLR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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